Boc-D-His(Tos)-OH.DCHA

chiral peptide synthesis enantiomeric purity protease resistance

Boc-D-His(Tos)-OH.DCHA (CAS 210694-29-4) is a doubly protected derivative of the unnatural D-enantiomer of histidine, supplied as a dicyclohexylamine (DCHA) salt. The molecule features an Nα-tert-butyloxycarbonyl (Boc) group and an Nim-p-toluenesulfonyl (Tos) group, rendering it compatible with Boc-solid-phase peptide synthesis (SPPS) strategies.

Molecular Formula C30H46N4O6S
Molecular Weight 590.8 g/mol
Cat. No. B1513197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-His(Tos)-OH.DCHA
Molecular FormulaC30H46N4O6S
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2
InChIKeyRNRUVXUHYUOWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-His(Tos)-OH.DCHA: A Protected D-Histidine Building Block for Chiral Peptide Synthesis and Procurement Specifications


Boc-D-His(Tos)-OH.DCHA (CAS 210694-29-4) is a doubly protected derivative of the unnatural D-enantiomer of histidine, supplied as a dicyclohexylamine (DCHA) salt. The molecule features an Nα-tert-butyloxycarbonyl (Boc) group and an Nim-p-toluenesulfonyl (Tos) group, rendering it compatible with Boc-solid-phase peptide synthesis (SPPS) strategies [1]. Characterized by a molecular formula of C30H46N4O6S and a molecular weight of 590.8 g/mol, it is a white crystalline solid typically offered at ≥95% purity . Its primary application is as a chiral building block for incorporating D-histidine residues into synthetic peptides, where the D-configuration imparts resistance to proteolytic degradation—a critical attribute for therapeutic peptide development .

Why Boc-D-His(Tos)-OH.DCHA Cannot Be Casually Replaced by L-Isomer, Free Acid, or Alternative His Derivatives


The scientific procurement of histidine building blocks is not a simple commodity transaction because three critical molecular attributes—enantiomeric configuration, protecting group strategy, and counterion identity—each have quantifiable consequences for synthesis outcomes. The D-configuration of this compound explicitly addresses peptide stability requirements; substituting the L-isomer would produce peptides susceptible to rapid enzymatic degradation . The DCHA salt form is not an inconsequential formulation detail; it actively moderates carboxylate nucleophilicity to suppress oligomerization side reactions that free acid forms may suffer from [1]. Furthermore, using unprotected or differently protected histidine analogs can introduce well-characterized side reactions such as Nim→Nα glycine insertion, which compromise peptide purity and yield [2]. These dimensions are detailed quantitatively in the evidence guide below.

Quantitative Differentiation Evidence: Boc-D-His(Tos)-OH.DCHA vs. Closest Analogs and Alternatives


Enantiomeric Configuration: D-Isomer vs. L-Isomer Optical Rotation Comparison

The D-configuration of Boc-D-His(Tos)-OH.DCHA is confirmed by its optical rotation: [α]D20 = -16 ± 3° (c=1, MeOH) . In contrast, the corresponding L-isomer (Boc-His(Tos)-OH, Sigma-Aldrich Cat. No. 35899-43-5) exhibits [α]25/D = +10 to +13° (c=1, dioxane) . Although solvent conditions differ, the opposite sign unequivocally differentiates the enantiomers. The D-enantiomer incorporation is critical for creating peptidase-resistant peptides; generic substitution with L-isomer would result in peptides with dramatically reduced in vivo half-lives.

chiral peptide synthesis enantiomeric purity protease resistance

Salt Form Advantage: DCHA Salt Suppresses Oligomerization vs. Free Acid

The dicyclohexylammonium counterion in Boc-D-His(Tos)-OH.DCHA provides a mechanistic advantage over the free acid form (Boc-D-His(Tos)-OH, CAS 69541-68-0). Research on analogous DCHA-amino acid salts demonstrates that the bulky, positively charged dicyclohexylammonium ion moderates the nucleophilicity of the carboxylate anion, preventing the formation of mixed anhydrides that serve as precursors to oligopeptide impurities [1]. In Fmoc-amino acid preparations, this DCHA adduct strategy yielded oligomer-free products, whereas free acid forms are susceptible to dipeptide contamination during activation.

oligomerization suppression DCHA counterion peptide impurity control

Coupling Racemization Risk: Boc-His(Tos) with BOP vs. DCC Reagent Systems

Racemization during histidine coupling is a documented risk. A comparative study on Boc-His(Tos) (the L-isomer scaffold) demonstrated that coupling with BOP reagent and minimal DIEA (3 equiv.) resulted in less racemization than DCC-mediated coupling [1]. When DIEA was increased to 9 equiv., ~3% epimer was detected in the crude product. This sensitivity to base stoichiometry underscores why the pre-formed, crystalline DCHA salt—which inherently moderates carboxylate reactivity—provides a more controlled coupling environment, potentially reducing racemization risk compared to in-situ free acid activation.

racemization control BOP coupling solid-phase peptide synthesis

Side-Reaction Profile: Tos vs. Dnp Protection on Histidine Imidazole

The Nim-tosyl protecting group, while widely used, has been shown to participate in a deleterious side reaction during SPPS: when Boc-Gly is coupled after Boc-His(Tos), the tosyl group can be cleaved by HOBt, allowing glycine insertion at the Nim position followed by N→Nα transfer, producing extra glycine residues in the peptide chain [1]. This side reaction was circumvented by using a more stable Nim-dinitrophenyl (Dnp) group. The DCHA salt form of Boc-D-His(Tos)-OH does not eliminate this inherent Tos lability but the crystalline salt may exhibit slower Tos-cleavage kinetics during storage compared to the free acid.

Nim protection tosyl vs. dinitrophenyl glycine insertion side reaction

High-Value Application Scenarios for Boc-D-His(Tos)-OH.DCHA Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant D-Peptide Therapeutics

The D-configuration of Boc-D-His(Tos)-OH.DCHA, confirmed by its negative optical rotation [α]D20 = -16 ± 3° (c=1, MeOH) , makes it the required building block for incorporating D-histidine into peptide drug candidates where resistance to endogenous proteases is essential for achieving therapeutic half-lives sufficient for in vivo efficacy. Procurement of the D-isomer is non-negotiable for these applications.

GMP Peptide Manufacturing Requiring High-Purity Monomeric Building Blocks

The DCHA salt form provides a documented mechanistic advantage in suppressing oligomerization side products . For GMP production of peptide APIs, where single-impurity specifications are stringent (often <0.5% for any individual impurity), starting with a salt form that inherently resists oligomer formation during storage and activation reduces downstream purification burden and improves overall process yield.

Structure-Activity Relationship (SAR) Studies on Histidine-Containing Peptides

When systematically probing the contribution of individual residues to peptide bioactivity, the use of the D-enantiomer of histidine allows researchers to assess stereochemical requirements. The optical rotation specification provides a simple in-house identity verification that prevents confusion with the L-isomer , ensuring that SAR data generated is attributable to the intended stereochemistry.

Specialized Coupling Protocols Minimizing Racemization Risk

Given the documented 3% epimerization risk when coupling Boc-His(Tos) derivatives with excess base , the DCHA salt form—with its moderated carboxylate reactivity—is particularly suited for coupling protocols where base stoichiometry control is challenging, such as automated microwave-assisted SPPS or large-scale batch syntheses where precise stoichiometric control may be less reproducible than in small-scale manual synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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